molecular formula C16H12N2 B189494 3,6-Diphenylpyridazine CAS No. 891-22-5

3,6-Diphenylpyridazine

Cat. No. B189494
CAS RN: 891-22-5
M. Wt: 232.28 g/mol
InChI Key: ZLGKXPUBXWXTQF-UHFFFAOYSA-N
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Description

3,6-Diphenylpyridazine is a chemical compound with the linear formula C16H12N2 . It has a molecular weight of 232.287 .


Synthesis Analysis

The synthesis of pyridazin derivatives, including 3,6-Diphenylpyridazine, involves the reaction of pyridazine ester with hydrazine hydrate . The final products are easily obtained without the need for harsh purification steps .


Molecular Structure Analysis

The molecular structure of 3,6-Diphenylpyridazine is represented by the linear formula C16H12N2 . It has a molecular weight of 232.287 .


Chemical Reactions Analysis

While specific chemical reactions involving 3,6-Diphenylpyridazine are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of pyridazin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Diphenylpyridazine include its molecular weight of 232.287 and its linear formula C16H12N2 .

Scientific Research Applications

  • Cyclometalation with Palladium and Platinum

    The cyclometalation of 3,6-diphenylpyridazines with palladium and platinum shows distinct behaviors. With palladium, sequential cyclometalations are observed, while with platinum, only double cycloplatination is noted (Slater et al., 2001).

  • ACAT Inhibitors

    Alkyl-5,6-diphenylpyridazine derivatives were synthesized and tested as acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors, displaying inhibition in the micromolar range (Giovannoni et al., 2001).

  • Mechanism of Ring Contractions

    The mechanism of rearrangement to 4-substituted-3,6-diphenylpyridazines was investigated, involving a stereospecific 1,3-dehydrohalogenation forming a diazanorcaradiene intermediate (Amiet & Johns, 1968).

  • Antiplasmodium Activity

    Amidated 3,6-diphenylated imidazopyridazines show potent inhibition of Plasmodium phosphatidylinositol-4-kinase (PI4K) and moderate inhibition of cyclic guanidine monophosphate (cGMP)-dependent protein kinase (PKG), offering new avenues for malaria treatment (Cheuka et al., 2020).

  • Luminescent Pt(II) Complexes

    Binuclear luminescent Pt(II) complexes based on substituted 3,6-diphenylpyridazines were synthesized, showing potential for applications in materials science due to their green-orange phosphorescence (Zhukovsky et al., 2017).

  • Synthesis of Hetarylpyranopyridazines

    4-Acetyl-5,6-diphenylpyridazin-3(2H)-one was used to synthesize new hetarylpyranopyridazines, contributing to the development of novel chemical compounds (Abdel-Megid et al., 2009).

  • Green Synthesis of Anticancer Drugs

    Green synthesis techniques were used to create 4-acetyl-5,6-diphenylpyridazin-3(2H)-one derivatives, demonstrating significant biological and pharmacological activities, including anticancer properties (Selim et al., 2021).

  • Synthesis of Pyrimido[4,5-c]pyridazine Derivatives

    The synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo derivatives from 3-chloro-5,6-diphenylpyridazine-4-carbonitrile was explored, expanding the chemical diversity of pyridazine compounds (Abdel Moneam, 2004).

  • Antibacterial Activity of Glucosyl-Pyridazinones

    The reaction of 5,6-diphenylpyridazin-3(2H)-one with glucopyranosyl bromide resulted in compounds screened for antibacterial activity, showing potential in medicinal chemistry (El‐Sayed et al., 2009).

  • Interactions with Tubulin

    Derivatives of 5,6-diphenylpyridazin-3-one were examined for their interactions with tubulin, revealing potential as antimitotic agents affecting both plant and mammalian cells (Batra et al., 1986).

Mechanism of Action

In the context of medicinal chemistry, pyridazin derivatives, including 3,6-Diphenylpyridazine, have been studied for their inhibitory activities against the α-glucosidase enzyme . This enzyme is involved in the breakdown of carbohydrates, and its inhibition can help manage blood sugar levels, making these compounds potentially useful in the treatment of diabetes .

properties

IUPAC Name

3,6-diphenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGKXPUBXWXTQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423297
Record name 3,6-diphenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Diphenylpyridazine

CAS RN

891-22-5
Record name 3,6-diphenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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